Boc-Asp-Ofm

Catalog No.
S589991
CAS No.
129046-87-3
M.F
C23H25NO6
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp-Ofm

CAS Number

129046-87-3

Product Name

Boc-Asp-Ofm

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1

InChI Key

RMRKPGGMJKNMSK-IBGZPJMESA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Boc-Asp-Ofm;129046-87-3;(S)-4-((9H-Fluoren-9-yl)methoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid;(3s)-3-[(tert-butoxycarbonyl)amino]-4-(9h-fluoren-9-ylmethoxy)-4-oxobutanoicacid(non-preferredname);(3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-(9H-FLUOREN-9-YLMETHOXY)-4-OXOBUTANOICACID;BA-beta-Fme;AC1L4UHM;AC1Q5XO0;SCHEMBL8350965;KST-1A1574;ZINC2517111;6282AH;AR-1A4483;N-alpha-tert-Butyloxycarbonylasparticacidbeta-fluorenylmethylester;AKOS024260769;AJ-37025;AK154817;AM003456;AM014357;AN-32422;Nalpha-Boc-asp-beta-fluorenylmethylester;FT-0686526;3B3-062073;N-Boc-L-Asparticacid1-(9H-fluoren-9-ylmethyl)ester;1-(9H-Fluoren-9-ylmethyl)N-((1,1-dimethylethoxy)carbonyl)-L-aspartate

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Building Block: Boc-Asp-Ofm serves as a protected building block for incorporating aspartic acid (Asp) into peptides. The Boc group protects the α-amino group of Asp, while the Ofm group safeguards the side-chain carboxyl group. This selective protection allows for controlled coupling during peptide chain assembly [].
  • Introduction of Asparagine (Asn): Boc-Asp-Ofm can be strategically employed to introduce asparagine (Asn) into peptides. Treatment with ammonia converts the Ofm group to an amide, resulting in Asn [].

Chemical Biology Studies:

  • Probe for Aspartic Acid Proteases: Boc-Asp-Ofm can be utilized as a substrate or probe for enzymes that cleave at aspartic acid residues. By monitoring the activity of these enzymes, researchers can gain insights into their function and potential roles in biological processes [].

Drug Discovery and Development:

  • Peptide-Based Therapeutics: Boc-Asp-Ofm finds application in the synthesis of peptide-based drugs. The ability to incorporate Asp residues with controlled protection schemes is crucial for developing novel therapeutic agents with desired properties [].

Material Science:

  • Functionalized Materials: Boc-Asp-Ofm can be used to create functionalized materials by incorporating Asp residues onto surfaces or scaffolds. This approach allows for the design of materials with specific properties for applications in biosensors, drug delivery, and tissue engineering [].

Boc-Asp-Ofm, or N-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester, is a protected form of the amino acid aspartic acid. This compound is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the amino group, while the 9-fluorenylmethoxycarbonyl (Ofm) group protects the carboxyl group of aspartic acid. This dual protection allows for selective reactions during peptide chain assembly, enabling the construction of complex peptide sequences without premature side reactions.

During peptide synthesis:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid. The Ofm ester can be cleaved under basic or nucleophilic conditions, liberating the carboxylic acid side chain of aspartic acid .
  • Coupling Reactions: Boc-Asp-Ofm can form peptide bonds with other amino acids. For instance, when reacted with glycine, it forms Boc-Asp(Ofm)-Gly.

Example Reaction

Boc Asp Ofm OH+H Gly OHBoc Asp Ofm Gly OH+H2O\text{Boc Asp Ofm OH}+\text{H Gly OH}\rightarrow \text{Boc Asp Ofm Gly OH}+\text{H}_2\text{O}

Boc-Asp-Ofm is primarily used as a building block in synthetic peptides that may exhibit various biological activities. It is crucial for incorporating aspartic acid into peptides, which are essential for numerous biological functions. The peptides synthesized using Boc-Asp-Ofm can be involved in enzyme catalysis, receptor binding, and other biochemical processes .

The synthesis of Boc-Asp-Ofm typically involves:

  • Protection of the Amino Group: The amino group of aspartic acid is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
  • Protection of the Carboxyl Group: The carboxyl group is then protected using 9-fluorenylmethoxycarbonyl chloride.
  • Reaction Conditions: Organic solvents like dichloromethane are commonly used, with careful control over temperature and pH to ensure selective protection .

In industrial settings, automated peptide synthesizers facilitate large-scale production while optimizing reaction conditions for yield and purity.

Boc-Asp-Ofm is extensively used in:

  • Peptide Synthesis: It serves as a versatile building block for creating peptides containing aspartic acid.
  • Cyclic Peptide Formation: It has been utilized in methods for synthesizing cyclic peptides by facilitating head-to-tail cyclization .
  • Research: The compound is instrumental in studies related to peptide-based catalysts and other biochemical applications .

Boc-Asp-Ofm shares similarities with other protected forms of aspartic acid. Here are some comparable compounds:

Compound NameStructure/DescriptionUnique Features
Fmoc-Asp(OtBu)-OHN-Fmoc-L-aspartic acid β-tert-butyl esterUtilizes Fmoc protection; prone to aspartimide formation under basic conditions .
Boc-Asp-OtBuN-Boc-L-aspartic acid β-tert-butyl esterSimilar protection but different reactivity profile .
Boc-Asp(OBzl)N-Boc-L-aspartic acid β-benzyl esterDifferent protecting group; may have varied reactivity compared to Ofm .
Boc-Lys(OFm)N-Boc-Lysine 9-fluorenylmethoxycarbonyl esterSimilar protective strategy but different amino acid .

Uniqueness of Boc-Asp-Ofm

Boc-Asp-Ofm's unique combination of protective groups allows for selective reactions that are advantageous in solid-phase peptide synthesis. Its structure facilitates efficient coupling reactions while minimizing unwanted side reactions, making it a preferred choice among researchers for synthesizing complex peptides containing aspartic acid.

Solid-Phase Synthesis Methodologies

The synthesis of N-tert-butoxycarbonyl-L-aspartic acid beta-(9-fluorenylmethyl) ester (Boc-Asp-Ofm) through solid-phase peptide synthesis represents a cornerstone methodology in modern peptide chemistry [1] [16]. The compound features dual protective groups: the tert-butoxycarbonyl (Boc) group protecting the amino functionality and the 9-fluorenylmethyl (Ofm) ester protecting the carboxyl group of aspartic acid .

Solid-phase synthesis of Boc-Asp-Ofm typically employs methylbenzhydrylamine resin with substitution levels ranging from 0.34 to 0.91 millimoles per gram [6] [14]. The synthetic protocol initiates with the attachment of the first amino acid to the resin through cesium salt esterification, a method that ensures racemization-free coupling [9]. The Boc amino acids are pre-activated using N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate in combination with N,N-diisopropylethylamine in dimethylformamide [6].

The deprotection step involves treatment with 100% trifluoroacetic acid for two one-minute sessions, followed by coupling without prior neutralization of the peptide-resin trifluoroacetic acid salt [6]. Coupling times are optimized to five minutes to ensure complete reaction while minimizing side reactions [6]. The fluorenylmethyl ester group demonstrates remarkable stability under these acidic conditions, maintaining its protective function throughout the synthesis cycle [41] [32].

Critical parameters for successful solid-phase synthesis include resin swelling characteristics, temperature control, and reagent stoichiometry [15] [17]. The synthesis typically operates at ambient temperature, though elevated temperatures up to 40°C may be employed for challenging sequences [20]. Resin loading capacities should not exceed 0.5 millimoles per gram to ensure adequate solvation and reagent accessibility [9].

Solution-Phase Synthesis Optimization

Solution-phase synthesis of Boc-Asp-Ofm offers distinct advantages in terms of reaction monitoring and intermediate purification [18] [22]. The methodology involves sequential protection of the amino acid functional groups, beginning with N-terminal Boc protection followed by side-chain esterification with 9-fluorenylmethyl chloroformate [36] [33].

The Boc protection step utilizes di-tert-butyl dicarbonate in the presence of sodium hydroxide or sodium bicarbonate in a mixed solvent system of dioxane and water [20] [33]. Reaction conditions are carefully controlled with pH maintained between 8.5 and 9.5 to prevent over-acylation while ensuring complete conversion [33]. The reaction typically proceeds at 0°C to ambient temperature over 2-4 hours with continuous monitoring by thin-layer chromatography [20].

Fluorenylmethyl esterification employs 9-fluorenylmethyl chloroformate in the presence of triethylamine or N,N-diisopropylethylamine as base [36] [32]. The reaction is conducted in anhydrous dichloromethane or dimethylformamide under inert atmosphere to prevent hydrolysis of the chloroformate reagent [36]. Temperature control is critical, with reactions maintained at 0°C during reagent addition and gradually warmed to ambient temperature for completion [32].

Optimization studies have demonstrated that T3P (cyclic propylphosphonic anhydride) coupling reactions provide superior efficiency with minimal epimerization [18]. This biomimetic approach reduces reaction times to minutes while generating water-soluble byproducts that facilitate purification [18]. Solvent consumption is reduced by approximately 90% compared to traditional methods, improving process sustainability [18].

ParameterOptimized ConditionsYield (%)Purity (%)
Temperature0°C to 25°C89-92>98
Reaction Time2-4 hours87-91>97
Base Equivalent1.1-1.2 eq88-93>98
Solvent SystemDCM/DMF (3:1)90-94>98

Industrial-Scale Manufacturing Techniques

Industrial production of Boc-Asp-Ofm requires sophisticated automation and process control systems to ensure consistent quality and yield [19] [37]. Automated peptide synthesizers capable of handling scales from 10 millimoles to 5 moles per batch have been developed specifically for commercial production [19] [40].

The PeptiPro synthesizer platform utilizes flowthrough column technology with polymer mesh ribbons containing solid-phase resin sachets [19]. This continuous manufacturing approach enables simultaneous processing of multiple synthesis stages, significantly reducing cycle times and labor costs [19]. The system incorporates real-time monitoring through diode-array detectors and conductivity sensors, providing unprecedented process control [19].

Scale-up protocols require careful consideration of heat and mass transfer limitations [37] [38]. Industrial reactors employ specialized mixing systems to ensure uniform reagent distribution throughout the reaction volume [42]. Temperature control systems maintain reaction conditions within ±1°C to prevent side reactions and ensure reproducible results [42].

Continuous manufacturing technologies have demonstrated 90% reduction in solvent consumption and toxic waste generation compared to traditional batch processes [38]. The µLOT technology platform enables synthesis of peptides that are not economically viable through conventional methods [38]. Cost analysis indicates potential reduction of production costs by 75% through elimination of scale-up development phases [38].

Quality control systems integrate in-line process analytical technologies throughout the manufacturing sequence [19] [37]. High-performance liquid chromatography with ultraviolet detection monitors product formation and impurity profiles in real-time [42]. Mass spectrometry confirmation ensures molecular weight accuracy before product isolation [42].

Spectroscopic Characterization Approaches

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Boc-Asp-Ofm through analysis of proton and carbon environments [10] [26]. The compound exhibits characteristic chemical shifts that confirm successful incorporation of both protective groups and maintenance of stereochemical integrity [34] [30].

Proton NMR analysis in deuterated chloroform reveals the tert-butyl group as a singlet at 1.40 parts per million, integrating for nine protons [10] [34]. The alpha-carbon proton appears as a triplet at 4.19 parts per million with coupling constant of 5.6 hertz, confirming the L-configuration [10]. The fluorenylmethyl protons display characteristic multipicity between 4.50-4.58 parts per million for the methylene group and 4.99 parts per million for the tertiary proton [10].

The aromatic region between 7.35-7.78 parts per million shows the expected eight aromatic protons of the fluorenyl system with distinct multiplicity patterns [10] [13]. Integration ratios confirm the molecular composition with no evidence of decomposition or side product formation [34]. The Boc carbamate proton appears as a broad singlet at 4.35 parts per million, characteristic of restricted rotation around the carbamate bond [10].

Carbon-13 NMR spectroscopy provides complementary structural information with the carbonyl carbons appearing at their expected chemical shifts [30]. The fluorenyl aromatic carbons display characteristic patterns between 120-145 parts per million, while the tert-butyl carbons appear at 28.1 and 79.8 parts per million for the methyl and quaternary carbons respectively [13] [30].

Temperature-dependent NMR studies at -5°C enable observation of nitrogen-15 labeled derivatives, providing direct characterization of nitrogen metabolism pathways [30]. This technique proves particularly valuable for studying amino acid incorporation and metabolic fate in biological systems [30].

NMR ParameterChemical Shift (ppm)MultiplicityIntegration
Boc CH₃1.40s9H
α-CH4.19t (J=5.6 Hz)1H
Fm CH₂4.50-4.58m2H
Fm CH4.99m1H
Aromatic7.35-7.78m8H

Mass Spectrometry (MS) for Purity Validation

Mass spectrometry serves as the definitive analytical method for molecular weight confirmation and purity assessment of Boc-Asp-Ofm [23] [25]. Electrospray ionization mass spectrometry provides molecular ion peaks at mass-to-charge ratio 412.2, corresponding to the protonated molecular ion [M+H]⁺ [3] [31].

The molecular formula C₂₃H₂₅NO₆ exhibits a calculated monoisotopic mass of 411.168188 atomic mass units, which matches experimental observations within acceptable mass accuracy limits [31] [35]. Fragmentation patterns reveal characteristic loss of the tert-butoxycarbonyl group (100 atomic mass units) and the fluorenylmethyl group (179 atomic mass units) [28] [12].

High-resolution mass spectrometry enables differentiation between target compound and potential impurities with similar nominal masses [24] [25]. Time-of-flight mass spectrometry provides mass accuracy better than 5 parts per million, sufficient for unambiguous molecular formula determination [13]. Tandem mass spectrometry techniques elucidate fragmentation pathways and confirm structural assignments [28].

Purity assessment through mass spectrometry typically achieves detection limits below 0.1% for related impurities [23] [24]. Liquid chromatography-mass spectrometry coupling enables separation and identification of synthetic byproducts and degradation products [24]. Ion trap mass spectrometry provides multiple stages of fragmentation for comprehensive structural elucidation [28].

Quality control protocols require mass spectral purity greater than 98% for pharmaceutical applications [23] [24]. Isotope dilution mass spectrometry techniques enable quantitative analysis with uncertainties below 2% [29]. Matrix-assisted laser desorption ionization provides complementary ionization for difficult-to-ionize samples [25].

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy provides rapid identification of functional groups and confirmation of successful protection strategies in Boc-Asp-Ofm synthesis [11] [27]. The carbonyl stretching region between 1600-1900 wavenumbers contains the most diagnostic information for structural characterization [27] [12].

The fluorenylmethyl ester carbonyl group exhibits characteristic absorption at 1737 wavenumbers, distinct from other carbonyl functionalities [12] [27]. This peak serves as a diagnostic marker for monitoring deprotection reactions, as its disappearance indicates cleavage of the protecting group [12]. The Boc carbamate carbonyl appears at approximately 1700 wavenumbers with characteristic intensity and bandwidth [11] [32].

Aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretching occurs between 2850-3000 wavenumbers [11]. The tert-butyl group displays characteristic deformation modes at 1370-1390 wavenumbers [11]. Nitrogen-hydrogen stretching of the carbamate group appears as a medium intensity band around 3300 wavenumbers [27].

Real-time monitoring of deprotection reactions utilizes the disappearance of the 1737 wavenumber fluorenylmethyl ester band [12]. Partial least squares regression analysis enables quantitative determination of reaction completion with standard errors below 0.8% of initial concentration [12]. Calibration models achieve prediction accuracies within 0.8% of initial substrate concentration [12].

Process analytical technology applications employ fiber-optic probes for in-situ monitoring of synthetic reactions [29]. Attenuated total reflectance infrared spectroscopy enables analysis of solid samples without extensive sample preparation [29]. Mid-infrared spectroscopy provides fingerprint identification with spectral libraries containing over 1000 amino acid derivatives [11].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Fm Ester C=O1737StrongEster carbonyl
Boc Carbamate C=O1700StrongCarbamate carbonyl
N-H Stretch3300MediumCarbamate N-H
Aromatic C-H>3000MediumAromatic stretch
Aliphatic C-H2850-3000StrongMethyl/methylene

Acidolytic Cleavage of Boc Groups with Trifluoroacetic Acid

The acidolytic deprotection of the tert-butyloxycarbonyl protecting group represents a fundamental transformation in the synthetic utility of Boc-Asp-Ofm. The mechanism proceeds through a well-characterized pathway involving protonation of the carbamate oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to release the free amine [1] [2].

Mechanistic Pathway and Kinetic Parameters

The deprotection mechanism initiates with protonation of the carbamate carbonyl oxygen by trifluoroacetic acid, creating a resonance-stabilized carbocation. The subsequent loss of the tert-butyl cation proceeds through an SN1-type mechanism, generating a carbamic acid intermediate that spontaneously decarboxylates to yield carbon dioxide and the protonated amine salt [3] [2]. The tert-butyl cation either undergoes deprotonation to form isobutylene gas or reacts with nucleophilic species present in the reaction medium [4].

Kinetic studies demonstrate that the rate of Boc deprotection varies significantly with reaction conditions and substrate structure. Standard deprotection conditions employing fifty percent trifluoroacetic acid in dichloromethane achieve 93.9 percent completion within five minutes at ambient temperature, while extended reaction times of twenty-five minutes ensure quantitative removal [5] [6]. Alternative acidic conditions utilizing four molar hydrogen chloride in dioxane show comparable efficiency, with 94.2 percent completion in five minutes and complete deprotection in twenty-five minutes [5] [6].

Selectivity and Side Reaction Considerations

The selectivity of trifluoroacetic acid-mediated Boc deprotection depends critically on the relative acid stability of other protecting groups present in the molecule. The fluorenylmethyl ester moiety in Boc-Asp-Ofm demonstrates remarkable stability under these acidic conditions, maintaining its protective function throughout multiple deprotection cycles [8]. This orthogonal stability enables selective amino deprotection without compromising the side-chain carboxyl protection.

Optimization studies reveal that scavenger addition significantly improves reaction selectivity and minimizes side product formation. Triisopropylsilane, thioanisole, and water function as effective carbocation scavengers, preventing unwanted alkylation reactions with nucleophilic residues [9]. Enhanced deprotection cocktails containing trifluoroacetic acid, triisopropylsilane, water, and thioanisole in ratios of 85:2.5:7.5:2.5 achieve 97 percent completion while minimizing side reactions [9].

Deprotection ConditionsCompletion (%)Time (min)Temperature (°C)Reference
50% TFA/DCM93.9525SPPS optimization studies
50% TFA/DCM100.02525SPPS optimization studies
4M HCl/dioxane94.2525SPPS optimization studies
4M HCl/dioxane100.02525SPPS optimization studies
100% TFA98.5125Automated synthesis
100% TFA100.0225Automated synthesis
TFA/TIS/H2O (95:2.5:2.5)95.06025Cleavage protocols
TFA/TIS/H2O/thioanisole (85:2.5:7.5:2.5)97.06025Enhanced cleavage protocols

Temperature and Concentration Effects

Temperature optimization studies demonstrate that elevated temperatures can accelerate deprotection rates but may compromise selectivity. Reactions conducted at forty degrees Celsius show increased completion rates within shorter timeframes, but careful monitoring prevents over-deprotection and epimerization [9]. The concentration of trifluoroacetic acid directly correlates with reaction rate, with higher acid concentrations enabling faster deprotection at the expense of reduced selectivity toward sensitive functional groups [5] [6].

Base-Mediated Ofm Ester Removal Mechanisms

The fluorenylmethyl ester protecting group undergoes efficient removal through base-mediated beta-elimination, a mechanistically distinct pathway from traditional ester hydrolysis. This unique reactivity profile enables orthogonal deprotection strategies essential for complex peptide synthesis applications [10] [11] [12].

Beta-Elimination Mechanism and Kinetic Framework

The deprotection mechanism proceeds through a concerted beta-elimination pathway wherein secondary or tertiary amines abstract the benzylic proton adjacent to the fluorenyl system. The resulting carbanion intermediate stabilizes through conjugation with the fluorenyl aromatic system, facilitating elimination of the carboxylate leaving group [10] [13]. This process generates carbon dioxide and dibenzofulvene as the principal byproducts, both of which are easily removed from the reaction mixture [12].

Kinetic analysis reveals that the reaction rate depends strongly on the basicity and steric properties of the amine base employed. Twenty percent piperidine in dimethylformamide achieves 98.5 percent deprotection efficiency within fifteen minutes, representing optimal conditions for rapid and selective ester cleavage [5] [14]. Diethylamine demonstrates comparable efficiency with 95 percent completion in thirty minutes, while morpholine and ethanolamine require extended reaction times of forty-five and sixty minutes respectively to achieve 92 and 89 percent conversion [10] [11].

Base ConditionsDeprotection Efficiency (%)Time (min)Side ProductsMechanism
20% Piperidine/DMF98.515CO2 + dibenzofulveneβ-elimination
Diethylamine95.030CO2 + dibenzofulveneβ-elimination
Morpholine92.045CO2 + dibenzofulveneβ-elimination
Ethanolamine89.060CO2 + dibenzofulveneβ-elimination
Secondary amines (general)95.030CO2 + dibenzofulveneβ-elimination
Tertiary amines (general)88.045CO2 + dibenzofulveneβ-elimination
Primary amines (limited)75.0120Minor amide formationNucleophilic substitution

Selectivity Considerations and Optimization

The exceptional selectivity of fluorenylmethyl ester deprotection arises from the unique electronic properties of the fluorenyl system that stabilize the transition state for beta-elimination. Unlike conventional ester hydrolysis, this mechanism shows remarkable resistance to acidic conditions, remaining stable in concentrated trifluoroacetic acid solutions that readily cleave Boc protecting groups [10]. This orthogonal reactivity enables sequential deprotection strategies essential for complex synthetic applications.

Primary amines demonstrate reduced efficiency for fluorenylmethyl ester cleavage, achieving only 75 percent conversion after extended reaction times of two hours [10] [13]. This reduced reactivity stems from the competing nucleophilic substitution pathway that leads to minor amide formation rather than the desired beta-elimination process [10]. Consequently, secondary and tertiary amines represent the preferred choice for selective and efficient deprotection.

Reaction Optimization and Process Development

Optimization studies reveal that solvent selection significantly influences reaction efficiency and selectivity. Dimethylformamide provides optimal solvation for both the substrate and base, facilitating rapid deprotection while maintaining reaction selectivity [5] [14]. Alternative polar aprotic solvents including dimethyl sulfoxide and N-methylpyrrolidone show comparable performance, though dimethylformamide remains the standard choice for synthetic applications [11].

The reaction temperature can be elevated to accelerate deprotection rates, but careful control prevents decomposition of sensitive functional groups. Ambient temperature conditions provide the optimal balance between reaction rate and selectivity for most synthetic applications [10] [11]. Continuous monitoring through analytical techniques ensures complete deprotection while minimizing exposure to basic conditions that might affect other protecting groups or functional moieties.

Cyclization Strategies Enabled by Boc-Asp-Ofm

Head-to-Tail Peptide Cyclization Techniques

Head-to-tail cyclization represents one of the most significant applications of Boc-Asp-Ofm in peptide synthesis, enabling the formation of backbone-cyclized peptides with enhanced conformational stability and biological activity. This cyclization strategy involves the formation of an amide bond between the amino and carboxyl termini of a linear peptide sequence, creating a macrocyclic structure that constrains the peptide conformation [15] [16] [17].

Strategic Implementation of Boc-Asp-Ofm in Head-to-Tail Cyclization

The unique protecting group combination in Boc-Asp-Ofm enables sophisticated cyclization strategies that overcome traditional limitations associated with peptide macrocyclization. The orthogonal reactivity of the Boc and fluorenylmethyl protecting groups allows for selective deprotection sequences essential for controlled cyclization [18] [16]. The synthetic approach typically involves side-chain anchoring of the aspartic acid residue through its beta-carboxyl group to solid support, followed by peptide chain elongation and subsequent cyclization [16] [19].

Cesium salt esterification methodology has emerged as the preferred approach for initial resin loading, achieving 89 percent yields with minimal epimerization of 1.5 percent [16] [20]. This approach involves formation of the cesium carboxylate of Boc-Asp-Ofm, which undergoes efficient esterification with hydroxymethyl or bromomethyl resins under mild conditions that preserve the stereochemical integrity of the aspartic acid residue [16] [20].

Cyclization Efficiency and Ring Size Considerations

Systematic studies of head-to-tail cyclization using Boc-Asp-Ofm demonstrate remarkable efficiency across a range of ring sizes from five to fifteen amino acid residues. The optimal cyclization efficiency occurs with peptides containing seven to ten residues, achieving yields of 85-90 percent with minimal side product formation [16] [21]. Smaller rings of five to six residues show reduced efficiency due to conformational strain, while larger rings above twelve residues suffer from entropic penalties that favor intermolecular reactions over the desired intramolecular cyclization [22] [21].

The conformational preorganization of the linear peptide precursor significantly influences cyclization efficiency. Peptides containing proline residues or other conformationally constrained amino acids demonstrate enhanced cyclization yields due to reduced conformational entropy in the linear precursor [15] [21]. Molecular dynamics simulations reveal that favorable turn conformations in the linear peptide facilitate intramolecular contact between the termini, promoting efficient cyclization [23] [21].

Cyclization StrategyYield (%)Epimerization (%)Ring Size RangeAdvantages
Head-to-tail via Boc-Asp-OFm85.02.05-15 residuesHigh yield, low epimerization
Side-chain anchoring (Asp β-carboxyl)78.08.54-12 residuesVersatile ring sizes
Cesium salt esterification89.01.55-15 residuesMinimal epimerization
Zinc salt esterification87.02.25-15 residuesGood yields, stable
Direct esterification (DCC/DMAP)65.012.04-10 residuesSimple procedure
Solution-phase cyclization45.015.03-8 residuesMonitoring capability
On-resin cyclization82.03.55-12 residuesSolid-phase convenience

Mechanistic Aspects of On-Resin Cyclization

The on-resin cyclization approach offers significant advantages in terms of reaction efficiency and product isolation. Following peptide chain assembly, selective removal of the fluorenylmethyl ester with twenty percent piperidine in dimethylformamide exposes the carboxyl terminus while maintaining the amino terminus in protected form [18] [16]. Subsequent Boc deprotection with trifluoroacetic acid generates the free amino terminus, enabling intramolecular amide bond formation under standard peptide coupling conditions [16] [24].

Coupling reagent selection critically influences cyclization efficiency and selectivity. N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate in combination with N,N-diisopropylethylamine provides optimal activation for the cyclization reaction, achieving high yields with minimal epimerization [8] [16]. Alternative coupling reagents including dicyclohexylcarbodiimide with 1-hydroxybenzotriazole show reduced efficiency and increased side product formation [16] [19].

High-Dilution Cyclization Strategies

Solution-phase cyclization following resin cleavage represents an alternative approach that enables direct monitoring of the cyclization reaction. This methodology requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization [25] [22]. Typical reaction concentrations range from 0.1 to 1.0 millimolar, requiring large solvent volumes that limit the practical scale of synthesis [22] [17].

Despite the challenging reaction conditions, solution-phase cyclization offers advantages for difficult sequences that show poor efficiency in on-resin cyclization. The ability to monitor reaction progress through analytical techniques enables optimization of reaction conditions and early detection of side reactions [16] [17]. Purification of the crude cyclization product typically involves preparative high-performance liquid chromatography to separate the desired cyclic peptide from linear oligomers and other side products [16] [24].

Side-Chain Anchoring for Macrocycle Formation

Side-chain anchoring represents a powerful synthetic strategy that leverages the unique structural features of Boc-Asp-Ofm to enable efficient macrocycle formation through diverse cyclization modes. This approach involves covalent attachment of the peptide to solid support through the side-chain carboxyl group, allowing for versatile cyclization patterns including side-chain to side-chain, side-chain to terminus, and complex multicyclic architectures [18] [20] [26].

Strategic Advantages of Aspartic Acid Side-Chain Anchoring

The utilization of aspartic acid as an anchoring residue provides several synthetic advantages that have established this approach as a preferred method for peptide macrocyclization. The beta-carboxyl group offers a chemically distinct functionality that enables orthogonal attachment strategies without interference from backbone amino or carboxyl groups [20] [27]. The resulting ester linkage remains stable throughout standard peptide synthesis conditions while providing facile cleavage options at the completion of synthesis [28] [20].

Solid-phase synthesis protocols utilizing Boc-Asp-Ofm demonstrate exceptional versatility in accommodating diverse peptide sequences and cyclization patterns. The approach enables synthesis of peptides ranging from tetramers to dodecamers, with optimal efficiency observed for sequences containing six to ten amino acid residues [18] [20]. The side-chain anchoring strategy proves particularly valuable for peptides containing multiple cysteine residues or other cyclization-prone functionalities that complicate traditional head-to-tail approaches [29] [30].

Epimerization Minimization through Optimized Coupling Chemistry

One of the critical challenges in side-chain anchoring involves prevention of epimerization at the aspartic acid alpha-carbon during the initial resin loading step. Direct esterification using dicyclohexylcarbodiimide and 4-dimethylaminopyridine results in significant epimerization levels exceeding twelve percent, compromising the stereochemical integrity of the final product [16] [20]. Alternative approaches utilizing preformed active esters or metal salt methodologies demonstrate substantially improved stereochemical fidelity [20] [27].

Cesium salt esterification has emerged as the gold standard for epimerization-free anchoring of Boc-Asp-Ofm derivatives. This methodology involves initial formation of the cesium carboxylate through treatment with cesium carbonate, followed by reaction with bromomethyl or chloromethyl resins under mild conditions [16] [20]. The resulting ester linkage forms without detectable epimerization, maintaining the stereochemical purity essential for biological activity [16] [20].

Diverse Cyclization Modalities and Ring Systems

Side-chain anchoring enables access to cyclization patterns that are difficult or impossible to achieve through conventional head-to-tail approaches. Side-chain to side-chain cyclization involves formation of bonds between functional groups on amino acid side chains, creating lactam, lactone, or other linkages that constrain peptide conformation [26] [31]. This approach proves particularly valuable for stabilizing specific secondary structure elements such as beta-turns, alpha-helices, or extended conformations [21] [26].

The Ugi reaction has been successfully employed for side-chain to side-chain macrocyclization, enabling formation of complex polycyclic structures with exocyclic functionalization [26]. This multicomponent reaction allows simultaneous ring closure and introduction of diverse functional groups, expanding the chemical space accessible through peptide macrocyclization [26]. Nuclear magnetic resonance structural analysis reveals formation of stable secondary structures including helical turns, beta-bulges, and alpha-turns in the resulting cyclic peptides [26].

Advanced Cyclization Technologies and Future Directions

Recent developments in solid-phase macrocyclization methodology have expanded the scope of side-chain anchoring strategies. Novel 2-pyridone formation through condensation of dimethoxy-propionic amide units provides an alternative cyclization mechanism with exceptional efficiency and selectivity [32] [33]. This approach demonstrates particular promise for tetrapeptide macrocycles that show poor efficiency with traditional amide bond formation methods [32] [33].

Template-directed cyclization represents an emerging approach that combines side-chain anchoring with external templating agents to direct specific cyclization outcomes [34] [35]. Foldamer-templated catalysis enables formation of macrocycles through carbon-carbon bond formation, overcoming the entropic barriers that limit traditional cyclization approaches [34] [35]. These bioinspired strategies hold promise for accessing complex natural product-like macrocycles with enhanced biological activity and selectivity [34] [35].

XLogP3

3.5

Dates

Last modified: 08-15-2023

Explore Compound Types